Enzymatic Hydrolysis vs. Saturated Esters
Sucrose dilinoleate and its higher linoleate congeners (tri- and tetralinoleate) exhibited the greatest hydrolysis by pancreatic lipase among all sucrose fatty acid esters tested . In a direct head-to-head comparison using purified pancreatic lipase with sodium taurocholate co-factor, the hydrolysis rate of sucrose dilinoleate and trilinoleate significantly exceeded that of sucrose esters prepared from more saturated fatty acid feedstocks . This differential susceptibility is attributed to the conformational flexibility of polyunsaturated linoleoyl chains, which enhances substrate accessibility at the lipid–water interface.
| Evidence Dimension | Enzymatic hydrolysis rate by pancreatic lipase |
|---|---|
| Target Compound Data | Sucrose dilinoleate and trilinoleate: greatest hydrolysis among all tested sucrose esters |
| Comparator Or Baseline | Sucrose esters of more saturated fatty acids (e.g., palmitate, stearate): significantly lower hydrolysis rates |
| Quantified Difference | Qualitatively ranked as highest; quantitative rate constants not reported in the original study, but hydrolysis ranked: trilinoleate ≈ dilinoleate ≈ tetralinoleate >> saturated esters |
| Conditions | Purified pancreatic lipase, sodium taurocholate co-factor, in vitro assay, pH ~7.4, 37°C |
Why This Matters
Higher enzymatic hydrolysis directly predicts faster in vivo biodegradation and potentially enhanced oral bioavailability of the linoleic acid payload, making sucrose polylinoleate preferable over saturated sucrose esters for applications requiring metabolic clearance or fatty acid delivery.
- [1] Berry, J.F., Turner, D.A. (1960). The Enzymatic Hydrolysis and Tissue Oxidation of Fatty Acid Esters of Sucrose. Journal of the American Oil Chemists' Society, 37, 302–305. View Source
